Cas no 564-60-3 ((5alpha)-lanost-8-en-3beta-ol)

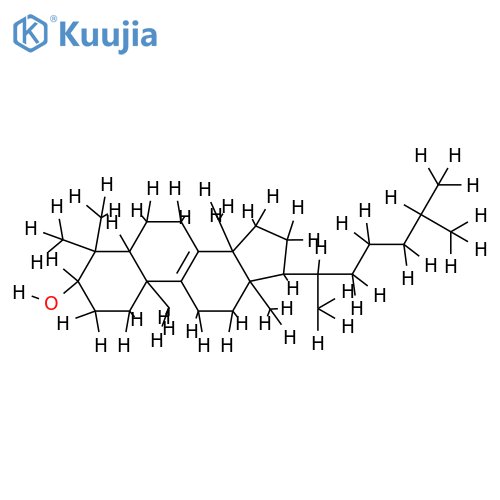

(5alpha)-lanost-8-en-3beta-ol structure

商品名:(5alpha)-lanost-8-en-3beta-ol

(5alpha)-lanost-8-en-3beta-ol 化学的及び物理的性質

名前と識別子

-

- (5alpha)-lanost-8-en-3beta-ol

- 24,25-Dihydrolanosterin

- 24,25-dihydrolanosterol

- 24-dihydrolanosterol

- 3beta-Hydroxy-lanosten-(8)

- 3beta-Lanost-8-en-3-ol

- 5alpha-Lanost-8-en-3beta-ol

- Dihydro-lanosterin

- dihydrolanosterol

- Lanost-8-en-3beta-ol

- lanosta-8-en-3beta-ol

- SCHEMBL7527661

- (3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

- Dihydroeuphol

- (3beta,13alpha,14beta,17alpha)-lanost-8-en-3-ol

- 564-60-3

-

- インチ: InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1

- InChIKey: MBZYKEVPFYHDOH-WZLOIPHISA-N

- ほほえんだ: CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

計算された属性

- せいみつぶんしりょう: 428.401816278g/mol

- どういたいしつりょう: 428.401816278g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 716

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 9.4

(5alpha)-lanost-8-en-3beta-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-D1765-5 mg |

Dihydroeuphol |

564-60-3 | >95%byHPLC | 5mg |

$581.00 | 2023-09-12 | |

| BioAustralis | BIA-D1765-1mg |

Dihydroeuphol |

564-60-3 | >95% by HPLC | 1mg |

$200.00 | 2024-07-19 | |

| 1PlusChem | 1P01LJAP-5mg |

(3β,13α,14β,17α)-lanost-8-en-3-ol |

564-60-3 | ≥95% | 5mg |

$753.00 | 2023-12-16 | |

| BioAustralis | BIA-D1765-1 mg |

Dihydroeuphol |

564-60-3 | >95%byHPLC | 1mg |

$166.00 | 2023-09-12 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-506427-1 mg |

Dihydroeuphol, |

564-60-3 | ≥95% | 1mg |

¥1,414.00 | 2023-07-10 | |

| BioAustralis | BIA-D1765-5mg |

Dihydroeuphol |

564-60-3 | >95% by HPLC | 5mg |

$700.00 | 2024-07-19 | |

| 1PlusChem | 1P01LJAP-1mg |

(3β,13α,14β,17α)-lanost-8-en-3-ol |

564-60-3 | ≥95% | 1mg |

$269.00 | 2023-12-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-506427-1mg |

Dihydroeuphol, |

564-60-3 | ≥95% | 1mg |

¥1414.00 | 2023-09-05 |

(5alpha)-lanost-8-en-3beta-ol 関連文献

-

R. M. Gascoigne,J. J. H. Simes Q. Rev. Chem. Soc. 1955 9 328

-

2. 139. The Euphorbia resins. Part III. The epimerisation and dehydration of eupholRalph N. E. Bennett,Frank L. Warren J. Chem. Soc. 1950 697

-

Allan D. McDonald,Frank L. Warren,James M. Williams J. Chem. Soc. 1949 S155

-

G. Baddeley,W. Cocker,G. W. Kenner,M. C. Whiting,J. D. Loudon,W. Klyne,J. T. Edward,A. R. Pinder,J. C. P . Schwarz,G. R. Barker,R. N. Haszeldine Annu. Rep. Prog. Chem. 1954 51 153

-

5. The constitution and stereochemistry of eupholD. H. R. Barton,J. F. McGhie,M. K. Pradhan,S. A. Knight J. Chem. Soc. 1955 876

564-60-3 ((5alpha)-lanost-8-en-3beta-ol) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量